molecular formula C12H14O4 B2389053 Ethyl 2-(2-acetylphenoxy)acetate CAS No. 63815-27-0

Ethyl 2-(2-acetylphenoxy)acetate

Cat. No. B2389053
Key on ui cas rn: 63815-27-0
M. Wt: 222.24
InChI Key: GKGZNLVUZCFMEG-UHFFFAOYSA-N
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Patent
US03994731

Procedure details

A mixture of 136 g of o-hydroxyacetophenone, 167 g of ethyl bromoacetate and 205 g of potassium carbonate was refluxed in 3 l of acetone for 6 hours under heating with stirring. The insoluble materials were filtered from the reaction mixture and the acetone was evaporated from the filtrate. Further, the mixture was distilled to obtain a fraction having a boiling point of 132° C/2 mmHg which was then recrystallized from ligroin to obtain 150 g of the product.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[O:1][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])(=[O:10])[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
136 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C)=O
Name
Quantity
167 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
205 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
FILTRATION
Type
FILTRATION
Details
The insoluble materials were filtered from the reaction mixture
CUSTOM
Type
CUSTOM
Details
the acetone was evaporated from the filtrate
DISTILLATION
Type
DISTILLATION
Details
Further, the mixture was distilled
CUSTOM
Type
CUSTOM
Details
to obtain a fraction
CUSTOM
Type
CUSTOM
Details
was then recrystallized from ligroin

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(OCC(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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